3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone

Description

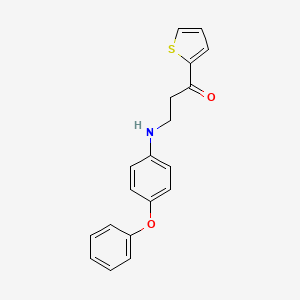

3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone is a synthetic organic compound characterized by a propanone backbone substituted with a 4-phenoxyanilino group at the 3-position and a 2-thienyl group at the 1-position.

Properties

IUPAC Name |

3-(4-phenoxyanilino)-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c21-18(19-7-4-14-23-19)12-13-20-15-8-10-17(11-9-15)22-16-5-2-1-3-6-16/h1-11,14,20H,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGLVMQZUBHJOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone typically involves the following steps:

Formation of the Phenoxyaniline Intermediate: This step involves the reaction of phenol with aniline in the presence of a suitable catalyst to form 4-phenoxyaniline.

Coupling with Thienyl Group: The 4-phenoxyaniline is then reacted with a thienyl-containing reagent, such as 2-thienylacetic acid, under acidic or basic conditions to form the desired product.

Propanone Linkage Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.

Purification Techniques: Employing advanced purification techniques, such as chromatography, to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenoxy and thienyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxyanilino-thienyl derivatives.

Scientific Research Applications

3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the anilino and aryl groups, influencing molecular weight, lipophilicity, and predicted physicochemical behavior.

Table 1: Structural and Computed Property Comparison

*XLogP3: Computed octanol-water partition coefficient. †Estimated based on analogous compounds.

Key Observations :

- The target compound’s phenoxy group increases molecular weight and lipophilicity (XLogP3 ~3.8) compared to the isopropylanilino analog (XLogP3 3.1) .

- Nitro-substituted aryl groups (e.g., in ) significantly elevate XLogP3 (>4.0), suggesting enhanced membrane permeability but reduced aqueous solubility.

- Collision cross-section (CCS) data for the nitro-substituted analog indicates adduct-dependent behavior, with [M+Na]+ showing higher CCS (200.0 Ų) than [M+H]+ (185.1 Ų), relevant for mass spectrometry-based analyses.

Key Observations :

- The thienyl group, as seen in , may enhance synthetic feasibility and enantiomeric purity, a critical factor in drug development.

Biological Activity

Chemical Structure and Properties

3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone features a thienyl moiety linked to a phenoxyaniline structure. The compound's unique structure contributes to its biological properties, particularly its interaction with various molecular targets.

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Formula | C16H15NOS |

| Molecular Weight | 273.36 g/mol |

| Functional Groups | Thienyl, Phenoxyaniline |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research has indicated that Mannich bases, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that such compounds can interfere with DNA topoisomerases, enzymes critical for DNA replication and repair.

- Cytotoxicity Assays : In vitro studies using human prostate cancer cells (PC-3) demonstrated cytotoxicity in the range of 8.2-32.1 µM for related Mannich bases, suggesting a promising avenue for anticancer drug development .

Antimicrobial Properties

The compound also displays antimicrobial activity. It has been tested against several bacterial strains, showing effectiveness in inhibiting growth and proliferation. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. The compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- DNA Topoisomerases : The compound may inhibit topoisomerase I and II activities, leading to DNA damage and apoptosis in cancer cells.

- Enzyme Inhibition : It can modulate the activity of enzymes involved in inflammation and microbial metabolism.

| Mechanism | Description |

|---|---|

| Topoisomerase Inhibition | Disruption of DNA replication |

| Enzyme Modulation | Inhibition of inflammatory pathways |

| Antimicrobial Action | Interference with bacterial metabolism |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds within the Mannich base class:

- A study on mono-Mannich bases demonstrated significant cytotoxicity against prostate cancer cells, with some compounds achieving over 40% inhibition of topoisomerase activity .

- Another investigation highlighted the antimicrobial properties of similar thienyl derivatives, indicating a potential for developing new antibiotics.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structural identity of 3-(4-Phenoxyanilino)-1-(2-thienyl)-1-propanone?

- Methodological Answer: Utilize a combination of FT-IR (to identify functional groups like ketones and aromatic amines), NMR spectroscopy (1H and 13C for backbone and substituent analysis), and mass spectrometry (for molecular weight confirmation). Computational tools like density functional theory (DFT) can predict vibrational spectra and NMR chemical shifts for cross-validation with experimental data . For crystallographic confirmation, single-crystal X-ray diffraction is ideal but requires high-purity samples.

Q. What synthetic routes are documented for this compound, and how do reaction conditions influence yield?

- Methodological Answer: A common approach is the Claisen-Schmidt condensation between 4-phenoxyaniline and a thiophene-containing ketone precursor. Key variables include:

- Solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics.

- Catalysts (e.g., acid/base or metal catalysts like NaOH or AlCl3) to enhance electrophilicity of the carbonyl group.

- Temperature (typically 60–80°C) to balance reaction rate and side-product formation.

Yields can drop below 50% if steric hindrance from the phenoxy group is not mitigated by optimized stoichiometry .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer: Employ HPLC with a C18 column and UV detection (λ = 254 nm) to separate and quantify impurities. Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane eluents provides rapid preliminary purity checks. For absolute quantification, elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved across studies?

- Methodological Answer:

- Validate compound purity : Impurities (e.g., unreacted aniline) may confound bioactivity assays.

- Standardize assays : Use cell lines with consistent genetic backgrounds (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO concentration).

- Compare structural analogs : Evaluate derivatives like 3-(2-Methoxyphenyl)-1-(2-thienyl)-1-propanone () to isolate the role of the phenoxy group.

- Mechanistic profiling : Use transcriptomics or proteomics to identify target pathways .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Methodological Answer:

- Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Prioritize targets with hydrophobic pockets (e.g., kinases) due to the compound’s aromatic moieties.

- Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories.

- QSAR modeling : Corrogate electronic descriptors (e.g., HOMO-LUMO gaps from DFT) with experimental IC50 values. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can reaction mechanisms for functionalization (e.g., sulfanylation or oxidation) be experimentally validated?

- Methodological Answer:

- Isotopic labeling : Use deuterated reagents to track proton transfer steps in intermediates.

- Kinetic studies : Monitor reaction progress via in situ FT-IR or Raman spectroscopy.

- Trapping intermediates : Employ low-temperature NMR to identify short-lived species (e.g., enolates).

For example, sulfanylation at the propanone chain (as in ) likely proceeds via nucleophilic attack on the carbonyl carbon, which can be confirmed by 13C NMR shifts .

Q. What strategies optimize this compound’s solubility for in vivo studies without altering bioactivity?

- Methodological Answer:

- Co-solvent systems : Use cyclodextrins or PEG-based surfactants to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the phenoxy or thienyl positions.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability.

Monitor stability via accelerated degradation studies (40°C/75% RH) and validate bioactivity in animal models .

Data Contradiction Analysis

Q. How should researchers address conflicting data on this compound’s enzyme inhibition potency?

- Methodological Answer:

- Assay standardization : Ensure consistent enzyme concentrations (e.g., nM vs. µM) and substrate saturation levels.

- Allosteric vs. competitive inhibition : Perform Lineweaver-Burk plots to determine inhibition modality.

- Cofactor dependence : Test under varying Mg²⁺/ATP levels, as seen in kinase assays.

Cross-reference with structural analogs (e.g., 1-(2-Naphthyl)-3-[4-(trifluoromethyl)anilino]-1-propanone, ) to identify substituent effects on binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.